molecular formula C8H5ClN4 B148156 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile CAS No. 138904-34-4

7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile

Cat. No.: B148156
CAS No.: 138904-34-4
M. Wt: 192.6 g/mol
InChI Key: FZHJDKNVOBPMFQ-UHFFFAOYSA-N
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Description

7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile is an organic compound belonging to the class of pyrazolo[1,5-A]pyrimidines These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazole with cyanogen chloride in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of deep eutectic solvents (DES), can provide an environmentally friendly approach to its synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The anti-tumor activity could be attributed to its ability to interfere with DNA replication or repair mechanisms in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c1-5-2-7(9)13-8(12-5)6(3-10)4-11-13/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHJDKNVOBPMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565952
Record name 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138904-34-4
Record name 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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